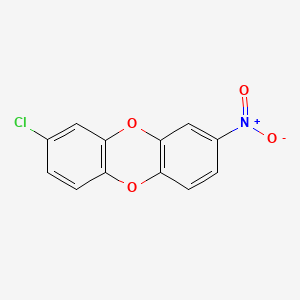
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a chlorine atom at the 2-position and a nitro group at the 8-position. This compound is part of the dibenzodioxin family, which includes various derivatives with different substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- typically involves the chlorination and nitration of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2-chlorodibenzo-p-dioxin is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted dibenzodioxins.
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of similar toxic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- involves its interaction with cellular components. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This interaction can result in various biological effects, including alterations in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo(b,e)(1,4)dioxin: The parent compound without chlorine and nitro substituents.
2-Chlorodibenzo-p-dioxin: Lacks the nitro group.
8-Nitrodibenzo-p-dioxin: Lacks the chlorine atom.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is unique due to the presence of both chlorine and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for studying the effects of halogenation and nitration on the properties of dibenzodioxins.
Eigenschaften
CAS-Nummer |
101126-64-1 |
|---|---|
Molekularformel |
C12H6ClNO4 |
Molekulargewicht |
263.63 g/mol |
IUPAC-Name |
2-chloro-8-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6ClNO4/c13-7-1-3-9-11(5-7)18-12-6-8(14(15)16)2-4-10(12)17-9/h1-6H |
InChI-Schlüssel |
VZIBZXBMTCZVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



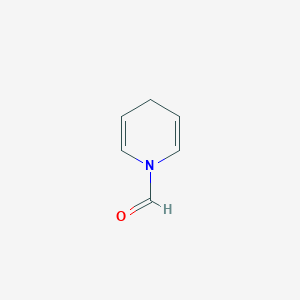
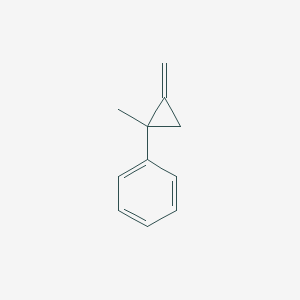

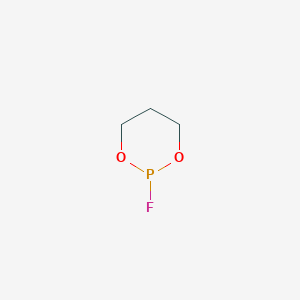
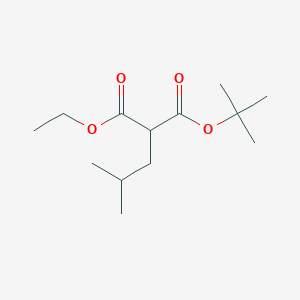
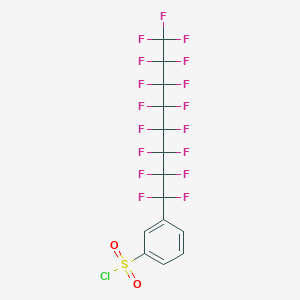
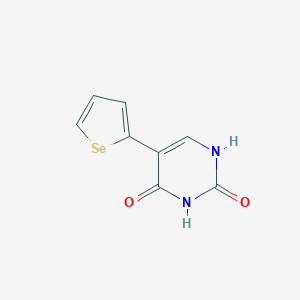
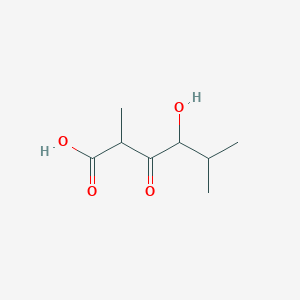
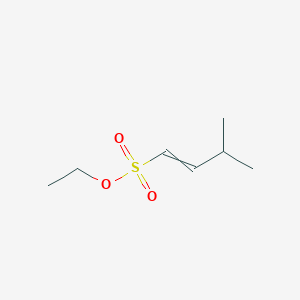
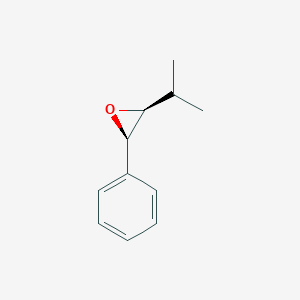
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
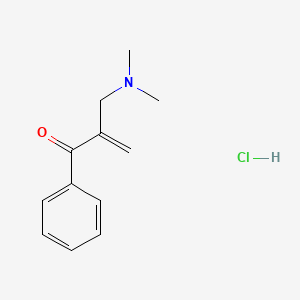
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
